molecular formula C20H25N3O B2367525 cyclohexyl(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone CAS No. 2309555-17-5

cyclohexyl(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No. B2367525
CAS RN: 2309555-17-5
M. Wt: 323.44
InChI Key: XEYXDYPUMBBXDR-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrazole is a five-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions . It is a weak base, with pKb 11.5 (pKa of the conjugated acid 2.49 at 25°C) . Pyrazoles are reported to possess a wide range of biological activities in literature such as anti-microbial, anti-fungal, anti-tubercular, anti-inflammatory, anti-convulsant, anticancer, anti-viral, angiotensin converting enzyme (ACE) inhibitory, neuroprotective, cholecystokinin-1 receptor antagonist, and estrogen receptor (ER) ligand activity .


Synthesis Analysis

Pyrazoles are potent medicinal scaffolds and exhibit a full spectrum of biological activities. This review throws light on the detailed synthetic approaches which have been applied for the synthesis of pyrazole .

Scientific Research Applications

Chemical Synthesis Applications

One area of application involves the expansion of piperidine rings into hydroazocine rings, a process exemplified by the condensation of cyclohexanone with formaldehyde and methylamine, leading to novel spiro compounds. Such reactions demonstrate the compound's utility in generating complex structures with potential pharmaceutical relevance (Malkova et al., 2016).

Another example is the synthesis of carbostyril derivatives of 1H-pyrazole, highlighting the compound's role in the development of antimicrobial agents. This involves base-catalyzed cyclocondensation reactions, producing derivatives that exhibit significant activity against various bacterial and fungal pathogens (Thumar & Patel, 2011).

Biological Activity Research

The compound also plays a role in the synthesis of thiazoloquinazoline and pyrimidine derivatives , which are pursued for their potential biological activities. Ultrasound-assisted synthesis offers a high-yield, efficient method for generating these derivatives, showcasing the compound's importance in medicinal chemistry (Darehkordi et al., 2013).

properties

IUPAC Name

cyclohexyl-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-22-12-17(11-21-22)19-14-23(13-16-9-5-6-10-18(16)19)20(24)15-7-3-2-4-8-15/h5-6,9-12,15,19H,2-4,7-8,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYXDYPUMBBXDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cyclohexyl(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

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